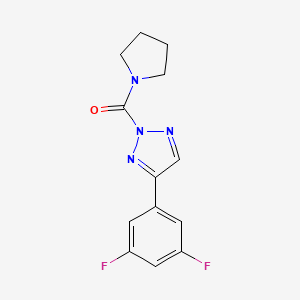

(4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone

Description

(4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula |

C13H12F2N4O |

|---|---|

Molecular Weight |

278.26 g/mol |

IUPAC Name |

[4-(3,5-difluorophenyl)triazol-2-yl]-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C13H12F2N4O/c14-10-5-9(6-11(15)7-10)12-8-16-19(17-12)13(20)18-3-1-2-4-18/h5-8H,1-4H2 |

InChI Key |

QJDPJRXSDNBOHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)N2N=CC(=N2)C3=CC(=CC(=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached via a nucleophilic substitution reaction with a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group.

Reduction: Reduction reactions may target the triazole ring or the difluorophenyl group.

Substitution: Substitution reactions can occur at various positions on the triazole ring or the phenyl ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinyl group may yield a lactam, while substitution on the phenyl ring may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.

Biology

In biology, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar biological activities.

Medicine

In medicine, the compound may be explored for its potential as a drug candidate. Triazole derivatives are often used in the development of pharmaceuticals due to their stability and bioactivity.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl group may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

(4-Phenyl-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the difluorophenyl group.

(4-(3,5-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone: Similar structure with dichlorophenyl instead of difluorophenyl.

(4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(morpholin-1-yl)methanone: Similar structure with morpholinyl instead of pyrrolidinyl.

Uniqueness

The presence of the difluorophenyl group in (4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity for specific biological targets.

Biological Activity

The compound (4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by the presence of a triazole ring and a pyrrolidine moiety, this compound exhibits unique structural features that may influence its interaction with biological targets.

- Molecular Formula : C₁₃H₁₂F₂N₄O

- Molecular Weight : 278.26 g/mol

- Core Structure : Triazole + Pyrrolidine

- Unique Features : Difluorophenyl group enhances lipophilicity

Antifungal Activity

Research indicates that compounds containing triazole rings are often effective antifungal agents. The presence of the difluorophenyl group in this compound may enhance its efficacy against various fungal strains. A comparative analysis of similar triazole derivatives shows promising antifungal properties, suggesting that this compound could be evaluated for its potential in treating fungal infections.

| Compound Name | Core Structure | Known Activities |

|---|---|---|

| (4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone | Triazole + Pyrrolidine | Antifungal |

| (4-(3-Fluorophenyl)-1H-pyrazole) | Pyrazole | Antifungal |

| (5-(4-Methylphenyl)-1H-pyrazole) | Pyrazole | Antimicrobial |

Anticancer Activity

The compound has also shown potential anticancer properties. Studies on related triazole compounds have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) indicates that modifications to the triazole ring can significantly impact anticancer efficacy.

The mechanism of action for this compound may involve binding to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways. Studies suggest that triazoles can act as enzyme inhibitors or receptor modulators, which could explain their broad spectrum of biological activity.

Case Studies

- Antifungal Efficacy : A study highlighted the antifungal activity of triazole derivatives against Candida albicans and Aspergillus niger, showing minimum inhibitory concentrations (MIC) comparable to standard antifungal agents.

- Anticancer Evaluation : In vitro studies on similar triazole compounds have reported IC₅₀ values indicating significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.